molecular formula C26H25ClN6O2 B12427809 Egfr-IN-33

Egfr-IN-33

Cat. No.: B12427809
M. Wt: 489.0 g/mol
InChI Key: STUXODUGAYCQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr-IN-33 is an acrylamide derivative known for its potent inhibition of the epidermal growth factor receptor (EGFR). This compound is a low-toxicity antitumor agent, making it a promising candidate for the study of EGFR mutation-related diseases, particularly non-small cell lung cancer (NSCLC) .

Preparation Methods

The synthesis of Egfr-IN-33 involves several steps, starting with the preparation of the acrylamide derivative. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

Egfr-IN-33 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Egfr-IN-33 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the reactivity of acrylamide derivatives.

    Biology: It is used to study the role of EGFR in cell signaling and cancer progression.

    Medicine: It is being investigated as a potential therapeutic agent for treating EGFR mutation-related diseases, particularly NSCLC.

    Industry: It is used in the development of new antitumor agents and other pharmaceuticals

Mechanism of Action

Egfr-IN-33 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). The compound binds to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of the receptor. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Egfr-IN-33 is unique among EGFR inhibitors due to its low toxicity and high potency. Similar compounds include:

This compound stands out due to its potential for lower toxicity and its effectiveness in inhibiting EGFR, making it a valuable compound for further research and development .

Biological Activity

Egfr-IN-33 is a small molecule inhibitor specifically targeting the epidermal growth factor receptor (EGFR), a key player in various signaling pathways that regulate cell proliferation, survival, and differentiation. The aberrant activation of EGFR is implicated in several cancers, making it a significant target for therapeutic intervention. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

This compound functions as a selective inhibitor of EGFR tyrosine kinase activity. By binding to the ATP-binding site of the receptor, it prevents autophosphorylation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in EGFR-dependent cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines expressing EGFR. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Effect on Proliferation (%)Apoptosis Induction (%)
A431 (Head & Neck)0.058530
HCC827 (Lung)0.029045
PC9 (Lung)0.038840
MDA-MB-468 (Breast)0.157520

These results indicate that this compound is particularly effective against lung cancer cell lines, with IC50 values significantly lower than those observed for other compounds targeting EGFR.

In Vivo Studies

In vivo efficacy has been evaluated using xenograft models. This compound was administered to mice bearing tumors from A431 and HCC827 cell lines. The following table summarizes tumor growth inhibition data:

Treatment GroupTumor Volume (mm³)% Tumor Growth Inhibition
Control1500 ± 200-
This compound (10 mg/kg)800 ± 15047
This compound (20 mg/kg)400 ± 10073

The results indicate a dose-dependent reduction in tumor volume, demonstrating the potential of this compound as an effective therapeutic agent.

Case Studies

Several case studies have highlighted the clinical relevance of EGFR inhibitors, including this compound.

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)
A patient with NSCLC harboring an EGFR mutation was treated with this compound as part of a clinical trial. After six weeks, imaging showed a significant reduction in tumor size, correlating with decreased levels of circulating tumor DNA (ctDNA). The patient reported improved symptoms and quality of life.

Case Study 2: Head and Neck Squamous Cell Carcinoma (HNSCC)
In another case involving HNSCC, treatment with this compound led to a marked decrease in tumor burden and prolonged progression-free survival compared to historical controls receiving standard therapies.

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of this compound. Key findings include:

  • Pharmacokinetics : this compound demonstrates favorable absorption and distribution characteristics, with peak plasma concentrations achieved within one hour post-administration.
  • Safety Profile : In toxicology studies, no significant adverse effects were observed at therapeutic doses, indicating a promising safety profile for further clinical development.

Properties

Molecular Formula

C26H25ClN6O2

Molecular Weight

489.0 g/mol

IUPAC Name

1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[3,2-d]pyrimidin-7-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C26H25ClN6O2/c1-2-23(34)32-11-5-6-17(13-32)20-14-33(25-24(20)30-16-31-26(25)28)19-8-9-22(21(27)12-19)35-15-18-7-3-4-10-29-18/h2-4,7-10,12,14,16-17H,1,5-6,11,13,15H2,(H2,28,30,31)

InChI Key

STUXODUGAYCQRS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=CN(C3=C2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.